3,3-difluoro-1-iodobutane
Description
Structure
3D Structure
Properties
CAS No. |
639497-45-3 |
|---|---|
Molecular Formula |
C4H7F2I |
Molecular Weight |
220.00 g/mol |
IUPAC Name |
3,3-difluoro-1-iodobutane |
InChI |
InChI=1S/C4H7F2I/c1-4(5,6)2-3-7/h2-3H2,1H3 |
InChI Key |
NHZVZGZKSCSFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCI)(F)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3 Difluoro 1 Iodobutane
Strategies for Regioselective and Chemoselective Butane (B89635) Skeleton Difluorination
Achieving gem-difluorination at the C3 position of a butane chain necessitates methods that can transform a suitable functional group at that specific location into a CF2 group, without affecting other parts of the molecule. The most common precursor for such a transformation is a ketone, in this case, a derivative of butan-2-one where the C1 position is pre-functionalized or protected for later conversion.
The conversion of a carbonyl group to a gem-difluoromethylene group is a cornerstone of organofluorine synthesis. Research has led to the development of various reagents, moving from hazardous traditional agents to more specialized and milder alternatives.
One of the most established reagents for this transformation is Diethylaminosulfur Trifluoride (DAST) and its analogues. nih.gov DAST is highly effective for the deoxofluorination of ketones to gem-difluorides. nih.govbeilstein-journals.org The synthesis of a 23,23-difluoro-CD-ring precursor for a vitamin D3 analogue, for instance, successfully employed DAST to convert an α-ketoester into the desired difluoro compound. nih.gov
More recent innovations include HF-based reagents that offer improved handling and reactivity profiles. acs.org A complex of Hydrogen Fluoride (HF) with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been introduced as a highly effective nucleophilic fluorination system. organic-chemistry.org This reagent, in conjunction with a gold catalyst, can achieve the dihydrofluorination of alkynes to yield gem-difluoromethylene compounds regioselectively. acs.orgorganic-chemistry.org This opens a potential pathway to 3,3-difluorobutane derivatives from a suitably substituted butyne precursor.
Other classes of reagents have also been explored. Electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used, though typically for fluorinating electron-rich centers rather than direct ketone conversion. beilstein-journals.org The table below summarizes key fluorinating reagents applicable to the synthesis of gem-difluoro compounds.
| Fluorinating Reagent | Abbreviation | Typical Application | Key Characteristics |
|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Deoxofluorination of ketones/aldehydes | Highly effective, but thermally unstable. nih.gov |
| DMPU/Hydrogen Fluoride Complex | DMPU/HF | Hydrofluorination of alkynes | Stable, easily handled, compatible with metal catalysts. organic-chemistry.org |
| Difluoromethyl 2-pyridyl sulfone | - | gem-Difluoroolefination | Novel reagent for converting aldehydes/ketones to difluoroalkenes. cas.cn |
| Selectfluor | F-TEDA-BF4 | Electrophilic fluorination | Powerful electrophilic "F+" source, highly crystalline and stable. beilstein-journals.org |
The success of a regioselective C3-difluorination reaction hinges on the careful optimization of reaction conditions to maximize yield and minimize side products. Key parameters include temperature, solvent, stoichiometry, and the potential use of catalysts or additives.
Temperature and Solvent: Fluorination reactions can be highly exothermic, and controlling the temperature is crucial to prevent degradation of the substrate or reagent. youtube.com For instance, the fluorination of an α-ketoester with DAST is conducted by adding the substrate to the reagent at 0 °C before allowing the reaction to proceed at room temperature for an extended period. nih.gov The choice of an inert solvent, such as dichloromethane (B109758) (CH2Cl2), is common. nih.gov
Stoichiometry and Catalysis: The stoichiometry of the fluorinating agent can significantly impact selectivity. In the gold-catalyzed dihydrofluorination of alkynes using the DMPU/HF system, studies revealed that reducing the equivalents of the fluorinating reagent and lowering the catalyst loadings improved both selectivity and yield. organic-chemistry.org
Additives: In some systems, additives can enhance conversion rates. For the dihydrofluorination of alkynes to gem-difluoromethylene compounds, additives such as KHSO4 have been shown to improve the efficiency of the reaction. organic-chemistry.org The optimization process often involves screening various solvents, temperatures, and additive combinations to identify the ideal conditions for a specific substrate. The use of microfluidic devices is also emerging as a powerful tool for optimizing reaction conditions, as it allows for rapid screening and improved control over reaction parameters. nih.gov
Installation and Functionalization of the C1-Iodo Group
Introducing an iodine atom at the C1 position of the 3,3-difluorobutane skeleton can be approached in two primary ways: direct C-H iodination of a fluorinated precursor or a functional group interconversion, typically from a C1-hydroxyl or other leaving group.
The direct iodination of alkanes is thermodynamically challenging and often reversible. quora.com The hydrogen iodide (HI) byproduct is a strong reducing agent that can convert the alkyl iodide back to the alkane. quora.commanac-inc.co.jp Consequently, direct iodination reactions typically require the presence of an oxidizing agent to remove the HI as it forms. quora.com
Modern advancements have provided new avenues for direct C-H iodination under milder conditions. Photocatalytic methods, for example, enable the aerobic iodination of alkanes. researchgate.netresearchgate.net These reactions can be performed using catalytic amounts of reagents like tetrabutylammonium (B224687) chloride ([nBu4N]Cl) under light irradiation (e.g., 390 nm), where molecular iodine (I2) acts as the radical trap. researchgate.netresearchgate.net Another innovative approach involves the use of N-iodoamides, which have been shown to be capable of the direct and efficient C-H bond iodination of various alkanes. researchgate.net While these methods are promising, their application to fluorinated substrates would require specific optimization to ensure chemoselectivity, given the electronic effects of the fluorine atoms.
While direct C-H iodination is an active area of research, a more common and often more reliable strategy for installing a primary iodide is through the conversion of a pre-existing functional group. A 3,3-difluorobutan-1-ol (B1422760) intermediate is an ideal precursor for this approach. The conversion of a primary alcohol to a primary iodide is a classic transformation that can be achieved with high efficiency using several well-established methods, such as the Appel reaction (using triphenylphosphine, iodine, and imidazole) or by reaction with reagents like N-iodosuccinimide.
The development of ligand-accelerated and catalytic protocols for C-H functionalization is a major goal in modern synthesis. While specific protocols for the direct C1-iodination of 3,3-difluorobutane are not widely documented, the principles of directed C-H activation could be applied. Such strategies often rely on a directing group within the molecule to guide a transition-metal catalyst to a specific C-H bond. Although highly advanced, for a simple, unactivated primary C-H bond in a fluorinated alkane, the functional group conversion pathway from an alcohol remains the more practical and widely adopted method.
Multi-Step Convergent and Divergent Synthetic Pathways
Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule separately before combining them in the final stages. For a small molecule like 3,3-difluoro-1-iodobutane, a plausible convergent approach would involve the synthesis of a bifunctional precursor that can be sequentially modified. For example, a synthesis could start from 4-hydroxybutan-2-one.
Step 1 (Fluorination): The keto-alcohol is first protected at the hydroxyl group. The protected ketone then undergoes gem-difluorination at the C3 position using a reagent like DAST.
Step 2 (Deprotection & Iodination): The protecting group is removed from the C1-hydroxyl, and the resulting 3,3-difluorobutan-1-ol is converted to the final product, this compound, via an iodination reaction.
This linear sequence, often termed a convergent functionalization, ensures that the sensitive iodo group is installed late in the synthesis, avoiding potential side reactions during the fluorination step. nih.govrsc.org
Divergent Synthesis: A divergent strategy is particularly useful for creating a library of related compounds from a common intermediate. In this context, 3,3-difluorobutan-1-ol serves as an excellent divergent intermediate.
Pathway A (Target Synthesis): 3,3-difluorobutan-1-ol is converted to This compound .
Pathway B: The same alcohol intermediate can be oxidized to form 3,3-difluoro-butanal or 3,3-difluorobutanoic acid.
Pathway C: The alcohol can be converted to other functional groups, such as an azide (B81097) (via tosylation followed by substitution with sodium azide) or an amine (via reduction of the azide).
This approach allows for the efficient production of multiple C1-functionalized 3,3-difluorobutane derivatives from a single, well-established synthetic route, showcasing the versatility of the fluorinated building block.
Exploration of Precursor Architectures for Enhanced Synthetic Efficiency
One potential pathway involves the gem-difluorination of a suitable carbonyl precursor, such as butanal or a derivative thereof. The reactivity of the carbonyl group allows for the introduction of the two fluorine atoms at the C3 position. The choice of fluorinating agent is critical in this step, with reagents like diethylaminosulfur trifluoride (DAST) and its analogs being commonly employed for such transformations. The efficiency of this approach is influenced by the stability of the precursor under the reaction conditions and the potential for side reactions.
The table below summarizes potential precursor architectures and their theoretical impact on synthetic efficiency.
| Precursor Architecture | Key Transformation | Potential Advantages | Potential Challenges |
| Butanal Derivative | Gem-difluorination of a carbonyl group | Readily available starting materials | Control of regioselectivity, potential for side reactions |
| 3,3-Difluorobutanol | Iodination of a primary alcohol | Separation of fluorination and iodination steps | Availability of the difluorinated precursor |
| But-3-en-1-ol | Hydrofluorination and subsequent iodination | Utilizes alkene chemistry | Stereocontrol, regioselectivity of hydrofluorination |
Further research is necessary to experimentally validate these proposed precursor architectures and to optimize the reaction conditions for the synthesis of this compound to achieve maximum efficiency.
Stereochemical Control in the Synthesis of Chiral Analogs
The synthesis of chiral analogs of this compound, where a stereocenter is introduced into the molecule, presents a significant synthetic challenge. Achieving high levels of stereochemical control is crucial for applications in medicinal chemistry and materials science, where the biological activity or physical properties of a molecule can be highly dependent on its stereochemistry.
For the synthesis of chiral analogs of this compound, several strategies can be envisioned, drawing inspiration from established methods in asymmetric synthesis.
One approach involves the use of a chiral pool , starting from an enantiomerically pure precursor that already contains the desired stereocenter. For example, a chiral derivative of butanal or butanol could be subjected to the synthetic sequence of fluorination and iodination. The success of this strategy relies on the retention of stereochemical integrity throughout the reaction sequence.
Another powerful method is the use of chiral catalysts to induce stereoselectivity in a key bond-forming reaction. For instance, an asymmetric reduction of a ketone precursor to a chiral alcohol, followed by fluorination and iodination, could establish the stereocenter with high enantiomeric excess. Similarly, catalytic asymmetric fluorination reactions are an emerging area that could be applied to suitable prochiral substrates.
The development of stereoselective methods for the synthesis of chiral difluorinated alkanes is an active area of research. nih.gov While specific methods for this compound have not been extensively reported, the principles of asymmetric synthesis provide a clear framework for the design of such synthetic routes. The choice of strategy will depend on the desired location of the stereocenter within the molecule and the availability of suitable chiral starting materials or catalysts.
Sustainable and Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic processes, aiming to reduce the environmental impact of chemical manufacturing. The synthesis of organofluorine compounds, including this compound, can benefit significantly from the adoption of sustainable and green chemistry approaches. researchgate.netdovepress.com
Solvent-Free and Minimally Solvated Reaction Systems
A key principle of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free and minimally solvated reaction systems offer significant environmental benefits by reducing waste, minimizing exposure to toxic chemicals, and often leading to simpler purification procedures.
While specific solvent-free syntheses of this compound are not yet well-documented, the broader field of organofluorine and organoiodine chemistry provides promising examples. mdpi.com For instance, solid-state reactions or reactions conducted in ball mills (mechanochemistry) have been shown to be effective for various transformations, eliminating the need for bulk solvents.
The feasibility of applying these techniques to the synthesis of this compound would depend on the physical properties of the reactants and the nature of the reaction. For example, a solid-state fluorination of a suitable precursor or a solvent-free iodination could potentially be developed. The advantages of such an approach would include reduced environmental impact, lower costs associated with solvent purchase and disposal, and potentially enhanced reaction rates.
The following table outlines the potential for applying solvent-free methods to the synthesis of this compound.
| Reaction Step | Potential Solvent-Free Method | Expected Benefits |
| Gem-difluorination | Mechanochemical reaction with a solid fluorinating agent | Reduced solvent waste, potentially faster reaction times |
| Iodination | Solid-state reaction with an iodine source | Elimination of hazardous solvents, simplified workup |
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A reaction with high atom economy generates minimal waste, making it more sustainable and cost-effective.
In the context of synthesizing this compound, maximizing atom economy involves carefully selecting reactions that minimize the formation of byproducts. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.
A hypothetical synthesis of this compound can be analyzed for its atom economy. Consider a two-step synthesis starting from but-3-en-1-ol. The first step could be a hydrofluorination reaction, and the second, an anti-Markovnikov hydroiodination.
Step 1: Hydrofluorination (Hypothetical) CH2=CHCH2CH2OH + 2 HF -> CH3CHF2CH2CH2OH
Step 2: Iodination (Hypothetical) CH3CHF2CH2CH2OH + HI -> CH3CHF2CH2CH2I + H2O
In this hypothetical pathway, the addition of HF and HI would, in principle, have high atom economy. However, the practical realization of such a sequence with high selectivity and yield remains a challenge.
To improve atom economy and minimize waste, several strategies can be employed:
Reaction Design: Choosing reaction pathways that involve rearrangements or addition reactions over those that generate significant byproducts.
Recycling of Reagents: Where possible, byproducts or excess reagents should be recovered and recycled.
By applying these principles, the synthesis of this compound can be designed to be more environmentally benign and economically viable.
Elucidation of Reactivity and Mechanistic Pathways Involving 3,3 Difluoro 1 Iodobutane
Nucleophilic Reactivity of the C1-Iodo Moiety
The carbon-iodine (C-I) bond in 3,3-difluoro-1-iodobutane is polarized, with the carbon atom at position 1 (C1) bearing a partial positive charge (δ+) and the iodine atom a partial negative charge (δ-). nih.gov This electrophilic nature of the C1 carbon makes it susceptible to attack by nucleophiles, species rich in electrons. nih.gov The C-I bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodide an excellent leaving group and enhancing the compound's reactivity in substitution reactions. orgsyn.org
Nucleophilic substitution reactions involve the replacement of the iodide ion by a nucleophile. The two primary mechanisms for such reactions are SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.comlibretexts.org
For this compound, a primary alkyl halide, the SN2 mechanism is strongly favored. researchgate.netadichemistry.com This is because the formation of a primary carbocation, which would be required for an SN1 pathway, is energetically unfavorable. orgsyn.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (iodide). orgsyn.org This backside attack leads to an inversion of stereochemistry at the carbon center, though this compound is not chiral. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. libretexts.org
A variety of strong nucleophiles can be employed to displace the iodide, leading to a range of functionalized difluorobutane derivatives. mdpi.com
Table 1: Predicted Products of SN2 Reactions with this compound
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 3,3-Difluorobutan-1-ol (B1422760) |
| Cyanide | Potassium Cyanide (KCN) | 4,4-Difluoropentanenitrile |
| Azide (B81097) | Sodium Azide (NaN₃) | 1-Azido-3,3-difluorobutane |
| Thiolate | Sodium hydrosulfide (B80085) (NaSH) | 3,3-Difluorobutane-1-thiol |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-Methoxy-3,3-difluorobutane |
| Ammonia | Ammonia (NH₃) | (3,3-Difluorobutyl)amine |
This table illustrates the expected outcomes based on established SN2 reaction pathways.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Alkyl iodides are often effective coupling partners due to the high reactivity of the C-I bond. nih.govbeilstein-journals.org
Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. beilstein-journals.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. beilstein-journals.org A base is required to activate the organoboron compound. masterorganicchemistry.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov While typically used for sp²-hybridized halides, its application can extend to alkyl halides. The reaction employs a palladium catalyst and a copper(I) co-catalyst. nih.govquora.com The difluorobutyl group could be coupled to an alkyne, yielding a substituted alkyne.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. google.comlibretexts.org The mechanism includes oxidative addition of the palladium catalyst to the C-I bond, migratory insertion of the alkene, and subsequent β-hydride elimination. mnstate.edugoogle.com
Table 2: General Components for Cross-Coupling Reactions
| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base |
| Suzuki | This compound | Organoboronic Acid/Ester | Palladium Complex (e.g., Pd(PPh₃)₄) | Required (e.g., K₂CO₃, K₃PO₄) |
| Sonogashira | This compound | Terminal Alkyne | Palladium Complex & Copper(I) salt (e.g., CuI) | Amine Base (e.g., Et₃N) |
| Heck | This compound | Alkene | Palladium Complex (e.g., Pd(OAc)₂) | Required (e.g., Et₃N, NaOAc) |
This table provides a generalized overview of the key reagents used in these cross-coupling reactions.
Electrophilic Behavior of the C1-Iodo Group
The reaction of alkyl halides with certain metals inverts the polarity of the carbon atom, a process known as "umpolung". adichemistry.com The formerly electrophilic C1 carbon becomes strongly nucleophilic. The reactivity of halides in these reactions follows the trend I > Br > Cl, making this compound an excellent precursor. libretexts.orglibretexts.org
Grignard Reagents: Reacting this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran, THF) yields the corresponding Grignard reagent, 3,3-difluorobutylmagnesium iodide. masterorganicchemistry.commnstate.edulibretexts.org The ether solvent is crucial as it coordinates to the magnesium, stabilizing the reagent. libretexts.orgleah4sci.com
Organolithium Reagents: Similarly, treatment with two equivalents of lithium metal in an appropriate solvent like pentane (B18724) or hexane (B92381) results in the formation of 3,3-difluorobutyllithium. masterorganicchemistry.comlibretexts.org
Organozinc Reagents: Organozinc reagents can be prepared by various methods, including the reaction of the alkyl iodide with zinc metal. These reagents are generally less reactive than their Grignard and organolithium counterparts, which can be advantageous for certain selective transformations.
These reactions must be conducted under strictly anhydrous (dry) conditions, as any protic species like water will protonate and destroy the highly basic organometallic reagent, converting it to the corresponding alkane (1,1-difluorobutane). masterorganicchemistry.comlibretexts.org
Once formed, the organometallic derivatives of this compound are powerful carbon-based nucleophiles. masterorganicchemistry.commnstate.edu They readily react with a wide array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.
The 3,3-difluorobutyl carbanion equivalent will attack the electrophilic carbon of carbonyl compounds, epoxides, and other suitable substrates.
Table 3: Representative Reactions of 3,3-Difluorobutylmagnesium Iodide with Electrophiles
| Electrophile | Electrophile Structure | Intermediate Product | Final Product (after acidic workup) | Product Class |
| Formaldehyde | H₂C=O | Alkoxide | 5,5-Difluoropentan-1-ol | Primary Alcohol |
| Aldehyde | R-CHO | Alkoxide | 1-Substituted-5,5-difluoropentan-1-ol | Secondary Alcohol |
| Ketone | R-CO-R' | Alkoxide | 1,1-Disubstituted-5,5-difluoropentan-1-ol | Tertiary Alcohol |
| Ester | R-COOR' | Ketone (after double addition) | 2-Substituted-6,6-difluoroheptan-2-ol | Tertiary Alcohol |
| Carbon Dioxide | CO₂ | Carboxylate | 5,5-Difluoropentanoic acid | Carboxylic Acid |
| Epoxide | (CH₂)₂O | Alkoxide | 6,6-Difluorohexan-1-ol | Primary Alcohol |
This table outlines the expected products from the reaction of the Grignard reagent derived from this compound with common electrophiles.
Elimination Reactions for Olefinic Derivatives (e.g., 3,3-difluoro-1-butene)
Alkyl halides can undergo elimination reactions to form alkenes. quizlet.com In the case of this compound, the removal of a hydrogen atom from the C2 position and the iodide from the C1 position (a β-elimination or dehydroiodination) yields 3,3-difluoro-1-butene. nih.govlookchem.com
This transformation is typically achieved by treatment with a strong, sterically hindered, non-nucleophilic base to favor elimination over substitution. quizlet.com For a primary alkyl halide like this compound, the E2 (elimination bimolecular) mechanism is expected. This is a concerted process where the base removes the proton, the C-H bond breaks, a π-bond forms, and the leaving group departs in a single step.
Suitable bases for this reaction include potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The use of a strong, bulky base minimizes the competing SN2 reaction, thereby maximizing the yield of the desired alkene, 3,3-difluoro-1-butene.
Beta-Elimination Pathways and Stereoselectivity
Beta-elimination reactions of this compound would involve the removal of a proton from the C-2 position and the iodide leaving group from the C-1 position, leading to the formation of 3,3-difluoro-1-butene. The primary mechanism for such a reaction, particularly with a strong base, is the bimolecular elimination (E2) pathway.
The E2 mechanism is a single-step process where the base abstracts a proton, and the leaving group departs simultaneously, forming a double bond. researchgate.net For this concerted reaction to occur efficiently, a specific stereochemical arrangement, known as an anti-periplanar conformation, is typically required. nih.govresearchgate.net In this conformation, the hydrogen atom to be removed and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond.
In the case of this compound, rotation around the C1-C2 bond allows for the hydrogen atoms on C-2 to readily adopt an anti-periplanar relationship with the iodine atom on C-1. Given that there are two beta-hydrogens on the C-2 carbon, the reaction is stereoselective rather than stereospecific. nih.gov Stereoselectivity implies that while multiple stereoisomeric products are possible, one is preferentially formed. wikipedia.org However, in this specific case, the resulting alkene, 3,3-difluoro-1-butene, does not have stereoisomers (E/Z isomers) as the C-1 carbon is bonded to two hydrogen atoms. Therefore, the concept of stereoselectivity in terms of E/Z isomerism is not applicable here.
The regioselectivity of the elimination, governed by Zaitsev's rule, would favor the formation of the more substituted alkene. researchgate.net However, with only one possible alkene product (3,3-difluoro-1-butene), regioselectivity is also not a factor in the elimination reaction of this specific substrate.
Hypothetical relative rates of elimination for different bases could be presented as follows, illustrating the expected trend of increasing reaction rate with increasing base strength.
Table 1: Hypothetical Relative Rates of E2 Elimination of this compound with Various Bases
| Base | Solvent | Relative Rate |
| Sodium ethoxide | Ethanol | 1.0 |
| Potassium tert-butoxide | tert-Butanol | >10 |
| Sodium hydroxide | Ethanol | 0.5 |
Note: This data is illustrative and based on general principles of E2 reactions.
Influence of Fluorine Atoms on Elimination Kinetics and Thermodynamics
The geminal difluoro group at the C-3 position exerts a significant electronic influence on the beta-elimination reaction of this compound. Fluorine is a highly electronegative atom, and its presence leads to a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bonds and, to a lesser extent, the adjacent C-C bonds.
Kinetics:
The primary kinetic effect of the fluorine atoms is the increased acidity of the beta-hydrogens at the C-2 position. The inductive withdrawal of electron density by the two fluorine atoms stabilizes the partial negative charge that develops on the C-2 carbon in the transition state of the E2 reaction. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate compared to a non-fluorinated analogue like 1-iodobutane.
However, it is also important to consider the nature of the leaving group. Iodine is an excellent leaving group, and the C-I bond is relatively weak. In the halogen series, the rate of elimination generally follows the trend I > Br > Cl > F. researchgate.net While fluorine itself is a poor leaving group, the presence of fluorine atoms on the carbon chain enhances the rate of elimination when a better leaving group, such as iodine, is present.
Some fluorinated compounds may undergo elimination via the E1cb (Elimination, Unimolecular, conjugate Base) mechanism, especially if the beta-protons are significantly acidified. researchgate.net In this two-step mechanism, a carbanion intermediate is formed first, followed by the departure of the leaving group. Given the acidity of the C-2 protons, this pathway could be a possibility for this compound under certain conditions, particularly with a strong base that is a poor nucleophile.
Thermodynamics:
Table 2: Comparison of Activation Energies for E2 Elimination
| Substrate | Relative Activation Energy (Illustrative) |
| 1-Iodobutane | Higher |
| This compound | Lower |
Note: This table illustrates the expected trend based on the electronic effects of fluorine.
Radical Processes and Single Electron Transfer Reactions
Photoredox and Electrochemical Mediated Transformations
Alkyl iodides are known precursors for the generation of alkyl radicals through single electron transfer (SET) processes. researchgate.net Photoredox catalysis and electrochemical methods are powerful tools for initiating such transformations under mild conditions.
In a typical photoredox catalytic cycle, a photocatalyst, upon excitation by visible light, can act as a potent single-electron reductant. This excited photocatalyst can transfer an electron to this compound. The resulting radical anion of this compound would be highly unstable and would rapidly fragment, cleaving the weak carbon-iodine bond to generate a 3,3-difluorobutyl radical and an iodide anion.
Similarly, electrochemical reduction at a cathode can provide the necessary electron to initiate the same radical generation process. The reduction potential of the alkyl iodide is a key parameter in determining the feasibility of this process.
Generation and Reactivity of Difluorinated Butyl Radicals
The 3,3-difluorobutyl radical, once generated via photoredox or electrochemical means, is a reactive intermediate that can participate in a variety of radical reactions. The presence of the gem-difluoro group influences the stability and reactivity of this radical.
The primary reactivity of the 3,3-difluorobutyl radical would be its addition to unsaturated systems, such as alkenes or alkynes, in a radical chain or non-chain process. This would lead to the formation of a new carbon-carbon bond and a new radical species that can propagate the reaction or be terminated.
Another potential fate of the 3,3-difluorobutyl radical is hydrogen atom abstraction from a suitable donor, leading to the formation of 1,1-difluorobutane. The radical could also undergo coupling reactions, either with another radical or with a radical scavenger present in the reaction mixture.
The electrophilicity of the radical is also influenced by the fluorine atoms. The electron-withdrawing nature of the fluorine atoms can make the radical center more electrophilic, influencing its reactivity towards electron-rich substrates.
Table 3: Potential Reactions of the 3,3-Difluorobutyl Radical
| Reaction Type | Reactant Example | Product Type |
| Radical Addition | Acrylonitrile | Functionalized difluorinated alkane |
| Hydrogen Atom Abstraction | Tributyltin hydride | 1,1-Difluorobutane |
| Radical Coupling | TEMPO | TEMPO-adduct of the difluorobutyl radical |
Note: This table provides hypothetical examples of the reactivity of the 3,3-difluorobutyl radical.
Rearrangement Reactions and Skeletal Transformations
Rearrangement reactions, such as Wagner-Meerwein rearrangements, are characteristic of carbocation intermediates. wikipedia.org These rearrangements typically involve a 1,2-shift of a hydride, alkyl, or aryl group to a more stable carbocationic center. For this compound to undergo such a rearrangement, a carbocation would first need to be generated at the C-1 position.
Formation of a primary carbocation at C-1 upon departure of the iodide is highly unfavorable. However, under certain conditions, such as in the presence of a strong Lewis acid, the formation of a carbocationic species might be induced. If a primary carbocation were to form, a 1,2-hydride shift from the C-2 position would lead to a more stable secondary carbocation.
However, the presence of the strongly electron-withdrawing difluoro group at the C-3 position would significantly destabilize any developing positive charge at the adjacent C-2 position. This would make the formation of a carbocation at C-2 highly unfavorable, thus disfavoring a hydride shift from C-2 to C-1.
An alternative pathway for rearrangement could involve the participation of the fluorine atoms themselves, although this is less common for C-F bonds. Skeletal rearrangements during the fluorination of hydrocarbons over cobalt(III) trifluoride have been observed, suggesting that under harsh conditions, complex rearrangements involving C-C and C-F bond cleavage and formation can occur. rsc.org
Strategic Applications of 3,3 Difluoro 1 Iodobutane in Complex Molecule Synthesis
Building Block for Difluorinated Aliphatic Chains
There is a lack of specific studies demonstrating the use of 3,3-difluoro-1-iodobutane for the incorporation of difluorinated aliphatic chains into biologically relevant scaffolds. While the gem-difluoroalkyl motif is of high interest in medicinal chemistry, no literature was found that specifically utilizes this compound for this purpose. Similarly, its application in the synthesis of advanced fluorinated building blocks for the pharmaceutical and agrochemical industries is not specifically described.
Precursor for Fluorinated Heterocyclic Systems
Information regarding the use of this compound in annulation and cycloaddition reactions to form fluorinated heterocyclic systems is not available. The synthesis of fluoroalkylated carbocycles and heterocycles is an active area of research, but specific examples involving this compound as a precursor could not be located in the searched scientific literature.
Role in the Construction of Functional Organic Materials
There is no available research detailing the role of this compound in the construction of functional organic materials. While fluorinated compounds are known to be used in the development of materials like liquid crystals and organic light-emitting diodes (OLEDs), the specific contribution of this compound to this field has not been reported.
Synthesis of Fluorinated Monomers and Polymers
The incorporation of fluorine into monomers and polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. This compound could serve as a precursor for the synthesis of novel fluorinated monomers.
One potential route to a fluorinated monomer would involve the conversion of the iodo group in this compound to a polymerizable functional group, such as an acrylate or methacrylate. This could be achieved through a substitution reaction with a suitable acrylic acid derivative. The resulting monomer, 3,3-difluorobutyl acrylate or methacrylate, could then undergo free-radical polymerization to yield a fluorinated polymer. The presence of the difluoromethylene group in the side chain would be expected to influence the polymer's properties.
The polymerization of such a monomer would likely proceed via standard free-radical polymerization techniques, initiated by thermal or photochemical initiators. The characteristics of the resulting polymer, such as its molecular weight, polydispersity, and thermal properties (e.g., glass transition temperature), would depend on the specific polymerization conditions.
Table 1: Hypothetical Properties of a Polymer Derived from a 3,3-Difluorobutyl Acrylate Monomer
| Property | Expected Characteristic |
| Monomer Structure | CH2=CHCOO(CH2)2CHF2 |
| Polymer Backbone | Poly(acrylate) |
| Pendant Group | 3,3-difluorobutyl |
| Potential Properties | Increased hydrophobicity, altered refractive index, enhanced thermal stability compared to non-fluorinated analogues. |
Development of Fluoroalkylated Ligands for Catalysis
Fluoroalkylated ligands play a crucial role in modern catalysis, influencing the solubility, stability, and electronic properties of metal complexes. The 3,3-difluorobutyl group from this compound could be incorporated into various ligand scaffolds, such as phosphines, to modulate the properties of transition metal catalysts.
The synthesis of such ligands would likely involve the reaction of this compound with a suitable nucleophilic ligand precursor. For example, reaction with a phosphide anion could yield a fluoroalkylated phosphine ligand. The electron-withdrawing nature of the difluoroalkyl group would be expected to alter the electronic properties of the phosphorus atom, thereby influencing the catalytic activity of its metal complexes.
These modified ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The fluorinated pony-tails can also enhance the solubility of the catalyst in fluorinated solvents, facilitating catalyst recovery and recycling in biphasic catalysis.
Table 2: Potential Fluoroalkylated Ligand Derived from this compound and its Catalytic Application
| Ligand Type | Potential Synthesis Route | Target Metal | Potential Catalytic Application |
| Fluoroalkylated Phosphine | Reaction of this compound with a phosphide | Palladium, Rhodium, Nickel | Cross-coupling reactions (e.g., Suzuki, Heck), Hydrogenation |
As with the synthesis of monomers and polymers, the development of fluoroalkylated ligands from this compound is a prospective area of research, and specific examples and detailed research findings are not currently prevalent in the available literature.
Computational and Theoretical Investigations of 3,3 Difluoro 1 Iodobutane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic architecture of 3,3-difluoro-1-iodobutane, focusing on how the high electronegativity of fluorine and the large, polarizable nature of iodine shape the molecule's properties.
The carbon-fluorine (C-F) and carbon-iodine (C-I) bonds in this compound exhibit significantly different characteristics due to the disparate electronegativity of the halogen atoms. Fluorine, being the most electronegative element, forms a highly polar and strong covalent bond with carbon. doubtnut.com The large difference in electronegativity between carbon (approx. 2.55) and fluorine (approx. 3.98) leads to a substantial partial positive charge on the carbon atom and a partial negative charge on the fluorine atom, giving the C-F bond significant ionic character. doubtnut.com This results in a strong, short bond.
Conversely, the carbon-iodine (C-I) bond is much less polar, owing to the smaller electronegativity difference between carbon (2.55) and iodine (approx. 2.66). doubtnut.com This bond is characterized by its greater length and lower bond energy, making it the most likely site for bond cleavage in chemical reactions. The presence of fluorine atoms elsewhere in the molecule influences the C-I bond by withdrawing electron density, which can affect its reactivity. fluorine1.ru
Table 1: Comparative Bond Properties
| Bond | Electronegativity Difference | Bond Energy (approx. kJ/mol) | Bond Length (approx. pm) |
|---|---|---|---|
| C-F | 1.43 | 485 | 135 |
Note: The values presented are typical and can vary based on the specific computational model and the rest of the molecular structure.
The distribution of electron density within this compound is highly asymmetric. The two fluorine atoms at the C3 position create a region of high electron density and negative electrostatic potential. This electron-withdrawing effect propagates along the carbon chain, leading to a perceptible positive charge on the carbon atom attached to the iodine. fluorine1.ru This induced polarity can be transferred to the easily polarized iodine atom, resulting in a decrease in electron density in the C-I bond region. fluorine1.ru
Computational models of the electrostatic potential surface would visualize these charge disparities, highlighting the electron-rich area around the fluorine atoms and the relatively electron-deficient region near the iodine atom. This charge landscape is a key determinant of the molecule's intermolecular interactions and its reactivity towards nucleophiles and electrophiles.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the butane (B89635) backbone in this compound allows for various spatial arrangements, or conformations, which can be investigated through conformational analysis and molecular dynamics simulations.
Like n-butane, the rotation around the C2-C3 bond in this compound is expected to be a key determinant of its conformational landscape. The primary conformers would be the anti and gauche arrangements of the iodoethyl and difluoromethyl groups. In 1-halobutanes, a mixture of conformers is typically observed. researchgate.net
Molecular mechanics and more advanced quantum chemical calculations can be used to determine the relative energies of these conformers and the energy barriers to their interconversion. For similar halogenated alkanes, the energy differences between conformers are typically on the order of a few kcal/mol. nih.gov Molecular dynamics simulations can further provide insight into the population of these conformers at different temperatures and in different solvent environments. researchgate.net
Table 2: Hypothetical Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (I-C1-C2-C3) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0 (Reference) |
| Gauche | ~60° | 0.5 - 1.5 |
Note: These are estimated values based on analogous substituted butanes and would require specific calculations for this compound.
The presence of both fluorine and iodine atoms introduces complex stereoelectronic effects that influence conformational preferences. The bulky iodine atom will have significant steric interactions, which generally disfavor gauche conformations due to increased van der Waals repulsion.
However, fluorine substitution can have a profound impact on molecular conformation. nih.govacs.org In some fluorinated alkanes, gauche conformations are surprisingly stabilized by hyperconjugative interactions. msu.edu This "gauche effect" involves the donation of electron density from a C-H or C-C sigma bonding orbital into an adjacent C-F anti-bonding orbital (σ → σ*). The optimal alignment for this interaction often occurs in a gauche arrangement. Therefore, in this compound, there is a competition between the steric hindrance from the iodine atom and potential stabilizing hyperconjugative effects from the fluorine atoms. The polarity of the medium can also significantly influence the conformational equilibrium of difluorinated alkanes. nih.govacs.org
Reaction Pathway Elucidation through Transition State Modeling
Theoretical modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could be applied to understand reactions such as nucleophilic substitution at the C-I bond or elimination reactions.
By modeling the geometry of the transition state, researchers can gain a detailed understanding of the reaction mechanism. youtube.com For instance, in an SN2 reaction, modeling would reveal the geometry of the pentacoordinate carbon atom at the transition state. For an E2 elimination, the model would show the concerted breaking of C-H and C-I bonds and the formation of a C=C double bond.
Computational chemistry software can be used to locate the transition state structure and calculate its energy relative to the reactants and products. youtube.com This allows for the determination of the activation energy barrier, which is crucial for predicting reaction rates. Such studies on similar molecules have been instrumental in understanding reaction mechanisms and selectivity. rsc.org For example, modeling could elucidate why a particular base might favor elimination over substitution.
Density Functional Theory (DFT) Studies of Key Intermediates
A thorough computational study of this compound would begin with the identification and characterization of key reactive intermediates that could form during its chemical transformations. Given the structure of the molecule, featuring a carbon-iodine bond and geminal fluorine atoms, several types of intermediates could be anticipated in various reaction scenarios, such as nucleophilic substitution or radical reactions.
DFT calculations would be employed to determine the optimized geometries, electronic structures, and relative energies of these potential intermediates. For instance, in a hypothetical reaction, one could expect the formation of radical intermediates. The stability and electronic properties of a potential 3,3-difluorobutyl radical, formed by the homolytic cleavage of the C-I bond, would be a primary focus.
Table 1: Hypothetical DFT Investigation of a Radical Intermediate
| Intermediate Species | Computational Method | Basis Set | Calculated Property | Hypothetical Value |
| 3,3-Difluorobutyl radical | B3LYP | 6-311+G(d,p) | Optimized C-C bond lengths | C1-C2: 1.52 Å, C2-C3: 1.53 Å, C3-C4: 1.51 Å |
| 3,3-Difluorobutyl radical | B3LYP | 6-311+G(d,p) | Spin Density on C1 | +0.98 e |
| 3,3-Difluorobutyl radical | B3LYP | 6-311+G(d,p) | Relative Energy | 0 kJ/mol (Reference) |
This table is illustrative and does not represent actual published data.
Further DFT studies would involve analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the reactivity of the parent molecule and its intermediates.
Prediction of Activation Energies and Reaction Kinetics
Following the characterization of intermediates, the next step in a computational investigation would be to map the potential energy surfaces of reactions involving this compound. This involves locating the transition state structures that connect reactants, intermediates, and products.
The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for predicting the rate of a reaction. For example, in a hypothetical SN2 reaction with a nucleophile, DFT calculations would be used to model the approach of the nucleophile, the formation of the transition state, and the departure of the iodide leaving group.
Table 2: Illustrative Predicted Activation Energies for a Hypothetical Reaction
| Reaction Pathway | Nucleophile | Computational Method | Predicted Activation Energy (Ea) |
| SN2 Substitution | OH- | M06-2X/def2-TZVP | Not Available |
| Radical Addition | H• | CBS-QB3 | Not Available |
This table is for illustrative purposes only, as no specific data for this compound has been found.
Once activation energies are determined, reaction rate constants (k) can be estimated using Transition State Theory (TST). These theoretical kinetic parameters are invaluable for understanding reaction mechanisms and predicting how reaction conditions might influence the outcome.
Emerging Research Frontiers and Future Directions for 3,3 Difluoro 1 Iodobutane Chemistry
Development of Enantioselective and Diastereoselective Synthetic Routes
The creation of stereochemically defined molecules is paramount in fields like drug discovery, where enantiomers can exhibit vastly different biological activities. For 3,3-difluoro-1-iodobutane, the development of synthetic routes that control the stereochemistry of derivatives is a critical research frontier. While the parent molecule is achiral, reactions at the carbon-iodine bond or adjacent positions can generate new stereocenters.
Future research will likely focus on catalyst-controlled transformations that generate chiral molecules from this achiral precursor. A promising avenue involves the use of chiral hypervalent iodine catalysts. nih.govchemistryviews.org These systems have proven effective in the enantioselective synthesis of other fluorinated heterocycles and β,β-difluoroalkyl halides. nih.govchemistryviews.org By reacting this compound with an appropriate prochiral substrate in the presence of a chiral iodine(I)/iodine(III) catalyst system, it may be possible to achieve high levels of enantioselectivity in the formation of new carbon-carbon or carbon-heteroatom bonds.
Diastereoselective reactions represent another key area of development. youtube.commsu.edu When this compound is used as a building block in the synthesis of molecules that already contain stereocenters, controlling the formation of the new diastereomer is crucial. For instance, in aldol-type reactions involving enolates derived from this compound, the geometry of the enolate and the choice of reaction conditions can dictate the syn/anti stereochemical outcome, a principle well-established in asymmetric synthesis. harvard.edu
| Catalytic System | Transformation Type | Potential Outcome for this compound Derivatives | Projected Enantiomeric Excess (e.e.) |
| Chiral Iodoarene Catalyst | Asymmetric Alkylation | Synthesis of chiral β,β-difluorinated alkanes | >90% |
| Transition Metal with Chiral Ligand | Cross-Coupling Reactions | Formation of enantioenriched products with new C-C bonds | 85-99% |
| Organocatalyst (e.g., Chiral Amine) | Michael Addition | Creation of stereocenters γ to the difluoro group | 90-97% |
Exploration of Bio-Catalytic and Enzyme-Mediated Transformations
Enzyme catalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity under mild conditions. nih.govnih.gov The application of biocatalysis to organofluorine chemistry is a rapidly growing field, and this compound represents a prime candidate for such investigations. the-innovation.orgnih.gov
A key future direction is the use of enzymes to create chiral fluorinated compounds. the-innovation.orgchimia.ch For example, photoenzymatic strategies using ene-reductases could potentially couple this compound-derived radicals to alkenes, with the enzyme's chiral pocket controlling the stereochemistry of the final product. nih.gov Furthermore, enzymes such as dehalogenases could be explored for their ability to act on the C-I bond, potentially leading to novel functionalizations or chiral resolutions. While fluorinases are known to form C-F bonds, research into enzymes that can selectively modify existing fluorinated scaffolds is an emerging area with significant potential. nih.govresearchgate.net
The chemo-enzymatic synthesis of valuable building blocks is another promising frontier. chimia.chresearchgate.net This approach combines the strengths of traditional chemistry and biocatalysis. For instance, a standard chemical reaction could be used to introduce a prochiral center into a derivative of this compound, followed by an enzymatic resolution step using lipases or amidases to separate the enantiomers with high fidelity. chimia.ch
| Enzyme Class | Potential Transformation | Substrate Derivative | Expected Outcome |
| Ene-Reductase (Photoenzymatic) | Radical Hydroalkylation | Alkene + this compound | Enantioselective C-C bond formation |
| Dehalogenase | Deiodination/Hydroxylation | This compound | Formation of 3,3-difluorobutan-1-ol (B1422760) |
| Lipase / Esterase | Kinetic Resolution | Racemic ester of a 3,3-difluorobutane derivative | Separation of enantiomers (>99% e.e.) |
| Cytochrome P450 Enzymes | C-H Oxidation | This compound | Regioselective hydroxylation |
Integration into Flow Chemistry and High-Throughput Experimentation Platforms
The translation of synthetic methods from the laboratory to industrial-scale production requires robust, safe, and scalable processes. Flow chemistry and high-throughput experimentation (HTE) are transformative platforms for achieving these goals. chemrxiv.orgacs.org
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages for reactions involving potentially hazardous reagents or intermediates. amt.ukvapourtec.com Given that many fluorination and subsequent functionalization reactions can be highly exothermic or involve toxic reagents, flow chemistry provides superior heat transfer and control, enhancing safety and product purity. nih.gov The integration of this compound into multi-step flow syntheses could enable the rapid and automated production of complex pharmaceutical intermediates. nih.govresearchgate.net
High-Throughput Experimentation (HTE) utilizes miniaturization and parallelization to conduct hundreds of reactions simultaneously. chemrxiv.orgacs.org This is invaluable for rapidly screening catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions. For a versatile building block like this compound, HTE can accelerate the discovery of novel transformations, such as identifying the best catalyst for a challenging cross-coupling reaction or optimizing the conditions for a stereoselective transformation. acs.org
| Platform | Application Area for this compound | Key Advantages |
| Flow Chemistry | Grignard formation and subsequent reactions | Safe handling of reactive organometallic intermediates |
| Halogen exchange (Finkelstein reaction) | Precise temperature control, improved yield | |
| Multi-step synthesis of active pharmaceutical ingredients (APIs) | Automation, reduced footprint, enhanced safety | |
| High-Throughput Experimentation (HTE) | Catalyst screening for cross-coupling reactions | Rapid identification of optimal catalyst/ligand combinations |
| Optimization of enantioselective reactions | Efficiently survey variables to maximize enantiomeric excess | |
| Library synthesis for drug discovery | Parallel synthesis of hundreds of derivatives for biological screening |
Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Selectivity
The synthetic utility of this compound is largely defined by the reactivity of its carbon-iodine bond. Iodine is an excellent leaving group, making the compound susceptible to nucleophilic substitution. stackexchange.com However, designing derivatives with tailored reactivity or selectivity is a key frontier for expanding its applications.
One area of research involves modifying the electronic properties of the molecule to tune the reactivity of the C-I bond. While direct modification of the butane (B89635) chain is limited, using this compound to alkylate other structures can lead to novel compounds where the local electronic environment influences subsequent reactions.
Furthermore, the gem-difluoro group itself can influence the reactivity at adjacent positions. Research into how this group affects the acidity of neighboring C-H bonds or the stability of reaction intermediates could lead to new, selective transformations. The synthesis of derivatives where the difluoro group is positioned to exert specific conformational constraints is another promising direction, particularly in the design of enzyme inhibitors or bioactive molecules. The stability of the C-F bond is a significant feature, making selective activation of other bonds in the molecule a viable strategy. researchgate.net
Potential for Applications in Advanced Materials Science and Beyond
While the primary focus for many fluorinated building blocks is in pharmaceuticals, the unique properties imparted by fluorine atoms—such as high thermal and oxidative stability, hydrophobicity, and a low coefficient of friction—make them highly attractive for materials science. man.ac.uknih.gov The future for this compound extends into the development of advanced materials.
A significant opportunity lies in polymer chemistry. The 3,3-difluorobutyl moiety could be incorporated into polymers as a monomer or a pendant group to create materials with tailored properties. nih.gov For example, incorporating this group could enhance the thermal stability and chemical resistance of a polymer, making it suitable for demanding applications. Fluorinated polymers are well-known for their use as non-stick coatings and in weather-resistant materials. nih.gov
Another emerging application is in the field of energy storage. Fluorinated compounds are increasingly used as additives or solvents in electrolytes for advanced batteries, such as lithium-ion batteries. chemrxiv.org Their high oxidative stability can broaden the electrochemical window, and their ability to form stable protective layers on electrodes can enhance battery performance and lifespan. chemrxiv.org Derivatives of this compound could be explored for the synthesis of novel electrolyte components or fluorinated ionic liquids. man.ac.uk The incorporation of fluorine can also be beneficial in the design of fluorophores for biological imaging, where it can improve cell permeability and metabolic stability. nih.gov
| Application Area | Role of the 3,3-Difluorobutyl Moiety | Potential Benefit |
| Fluoropolymers | Incorporation as a monomer or side chain | Enhanced thermal stability, chemical resistance, hydrophobicity |
| Battery Electrolytes | Precursor to fluorinated solvents or additives | Increased oxidative stability, improved safety, formation of stable SEI layers chemrxiv.org |
| Ionic Liquids | Component of a fluorinated cation or anion | Low melting point, high thermal stability, wide electrochemical window man.ac.uk |
| Liquid Crystals | Incorporation into mesogenic molecules | Modification of dielectric anisotropy and viscosity |
| Bio-imaging | Part of a fluorophore scaffold | Increased lipophilicity, enhanced metabolic stability nih.gov |
Q & A
Q. What are the standard synthetic routes for preparing 3,3-difluoro-1-iodobutane, and what parameters critically influence reaction yield?
- Methodological Answer : A common approach involves halogen exchange or iodination of 3,3-difluorobutanol derivatives using reagents like HI or KI under acidic conditions. Critical parameters include temperature control (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios to minimize side reactions such as elimination or over-iodination. Light-sensitive handling is essential due to the compound’s propensity for photodecomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments (δ ~ -80 to -120 ppm for CF₂ groups).
- ¹H NMR : Reveals splitting patterns from vicinal fluorine coupling (e.g., J₃-H-F ~ 15–20 Hz).
- IR Spectroscopy : Confirms C-I (500–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : Detects molecular ion clusters (m/z ~ 238 for [M]⁺) and iodine isotopic patterns .
Q. What are the optimal storage conditions for this compound to prevent degradation?
- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen) to mitigate light- and moisture-induced decomposition. Avoid prolonged exposure to ambient oxygen, as it may promote iodine loss or oxidation .
Advanced Research Questions
Q. How do the electron-withdrawing effects of difluoro groups influence the reactivity of this compound in nucleophilic substitution (SN2) reactions?
- Methodological Answer : The CF₂ groups increase electrophilicity at the adjacent carbon, accelerating SN2 reactivity. However, steric hindrance from fluorine atoms may reduce nucleophile accessibility. Comparative studies with non-fluorinated analogs (e.g., 1-iodobutane) using kinetic isotope effects (KIE) or Hammett plots can quantify these electronic and steric contributions .
Q. How can computational methods predict regioselectivity in reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, Fukui indices identify electrophilic centers, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between C-I and CF₂ groups. These methods validate experimental regioselectivity in cross-coupling or elimination reactions .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound?
- Methodological Answer :
- Controlled Replication : Standardize solvents, catalysts, and purification methods (e.g., column chromatography vs. distillation).
- In Situ Monitoring : Use techniques like ReactIR or HPLC-MS to track intermediate formation.
- Isotopic Labeling : ¹³C or ¹⁸O isotopes can trace unexpected byproduct origins (e.g., hydrolysis pathways) .
Q. How does the stereoelectronic profile of this compound affect its utility in asymmetric synthesis?
- Methodological Answer : Fluorine’s strong inductive effect stabilizes transition states in stereoselective reactions (e.g., Suzuki-Miyaura coupling). Chiral ligands (e.g., BINAP) paired with palladium catalysts can exploit this effect. Circular Dichroism (CD) or X-ray crystallography (as in ) confirm enantiomeric excess and absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
